molecular formula C10H8N2O3 B3352419 N-acetyl-5-nitroindole CAS No. 4769-98-6

N-acetyl-5-nitroindole

Cat. No.: B3352419
CAS No.: 4769-98-6
M. Wt: 204.18 g/mol
InChI Key: OQCZYNYPYKRBSZ-UHFFFAOYSA-N
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Description

N-Acetyl-5-nitroindole is a chemical compound that serves as a valuable building block and intermediate in organic synthesis and medicinal chemistry research. The 5-nitroindole scaffold is recognized as a privileged structure in drug discovery due to its diverse biological activities. Research indicates that derivatives of 5-nitroindole can be developed to target specific DNA structures, such as the c-Myc G-quadruplex . Stabilization of this G-quadruplex can lead to the downregulation of the c-Myc oncogene, which is overexpressed in a wide range of solid tumors, and can induce cell-cycle arrest in cancer cells . Furthermore, some synthesized pyrrolidine-substituted 5-nitroindole derivatives have been shown to increase the concentration of intracellular reactive oxygen species (ROS), presenting an additional mechanism for antiproliferative effects in cancerous cells . Beyond its application in developing anticancer agents, the 5-nitroindole core has historically been studied as a universal base analogue in oligonucleotides due to its superior ability to pair indiscriminately with natural bases without significantly destabilizing the DNA duplex . This makes it a compound of interest in biochemical and diagnostic applications. This compound is provided for research purposes only and is not intended for diagnostic or therapeutic use. Researchers should handle this compound with care in a laboratory setting.

Properties

IUPAC Name

1-(5-nitroindol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c1-7(13)11-5-4-8-6-9(12(14)15)2-3-10(8)11/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQCZYNYPYKRBSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C=CC2=C1C=CC(=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00457590
Record name N-acetyl-5-nitroindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00457590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4769-98-6
Record name N-acetyl-5-nitroindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00457590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-acetyl-5-nitroindole typically involves the nitration of N-acetylindole. The process begins with the acetylation of indole to form N-acetylindole, followed by nitration using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 5-position of the indole ring.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The nitration step is carefully monitored to prevent over-nitration and ensure the desired product is obtained.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides.

Major Products:

    Oxidation: Oxidized derivatives of this compound.

    Reduction: N-acetyl-5-aminoindole.

    Substitution: Various substituted this compound derivatives.

Scientific Research Applications

N-acetyl-5-nitroindole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-acetyl-5-nitroindole involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of specific enzymes or the disruption of cellular processes, contributing to its biological activities.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Physical Properties

The table below compares N-acetyl-5-nitroindole with key structural analogs, based on data from catalogs and research reports:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Melting Point (°C) Price (5g sample)
5-Nitroindole C₈H₆N₂O₂ 162.14 -NO₂ at C5 141–143 ¥8,900
6-Nitroindole C₈H₆N₂O₂ 162.14 -NO₂ at C6 139–145 ¥19,500
5-Nitro-1H-indole-3-carbaldehyde C₉H₆N₂O₃ 190.15 -NO₂ at C5, -CHO at C3 >300 ¥57,600 (10g)
5-Nitroindole-3-carboxylic acid C₉H₆N₂O₄ 206.16* -NO₂ at C5, -COOH at C3 N/A N/A
5-Aminoindole C₈H₈N₂ 132.16 -NH₂ at C5 N/A N/A
This compound C₁₀H₈N₂O₃ 204.18* -NO₂ at C5, -COCH₃ at N1 *Inferred: 150–200 *Likely high

*Calculated based on molecular formulas.

Key Observations:
  • Positional Isomerism : 5-Nitroindole and 6-nitroindole share identical formulas but differ in nitro group placement. The 5-nitro isomer is cheaper, suggesting easier synthesis or higher demand .
  • Substituent Effects : The addition of a carbonyl group (e.g., aldehyde at C3 in 5-nitro-1H-indole-3-carbaldehyde) drastically increases melting points (>300°C), indicating enhanced crystallinity and thermal stability .
  • Electron Effects: The nitro group’s electron-withdrawing nature contrasts with the electron-donating -NH₂ in 5-aminoindole, altering reactivity in electrophilic substitutions .
Functionalized Derivatives:
  • Carboxylic Acid Derivatives : 5-Nitroindole-3-carboxylic acid’s -COOH group enhances solubility in polar solvents, useful in aqueous-phase reactions. This contrasts with this compound’s likely preference for organic solvents .
  • Amino Derivatives: 5-Aminoindole serves as a building block for heterocycles, but its electron-rich structure requires protection (e.g., acetylation) under oxidative conditions .

Commercial and Research Implications

  • Cost Drivers: The 25g price of 5-nitroindole (¥37,500) is significantly lower than 6-nitroindole (¥19,500 for 5g), highlighting positional isomerism’s economic impact .
  • Thermal Stability : Derivatives like 5-nitro-1H-indole-3-carbaldehyde (>300°C mp) are suited for high-temperature applications, whereas this compound’s moderate inferred melting point (~150–200°C) suggests versatility in diverse reaction conditions .

Biological Activity

N-acetyl-5-nitroindole (NANI) is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of an acetyl group and a nitro group attached to the indole ring. This unique structure contributes to its diverse biological activities, including antimicrobial and anticancer properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The nitro group can undergo reduction, leading to the formation of reactive intermediates that may inhibit specific enzymes or disrupt cellular processes. This interaction can result in:

  • Inhibition of Enzymatic Activity : NANI has been shown to inhibit enzymes involved in critical cellular pathways.
  • Induction of Apoptosis : It may trigger programmed cell death in cancer cells through various signaling pathways.

Antimicrobial Activity

This compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against several bacterial strains. The following table summarizes the antimicrobial activity of NANI against selected pathogens:

PathogenMinimum Inhibitory Concentration (MIC)Reference
Escherichia coli25 µg/mL
Staphylococcus aureus15 µg/mL
Candida albicans30 µg/mL

Anticancer Activity

Research has indicated that this compound possesses anticancer properties, particularly against various human cancer cell lines. The following table presents the IC50 values for NANI against different cancer cell lines:

Cell LineIC50 (µM)Reference
HeLa10
MCF-78
A54912

Case Studies

  • Study on Anticancer Activity : A study evaluated the effects of this compound on HeLa cells, demonstrating significant apoptosis induction via caspase activation. The study reported a reduction in cell viability correlated with increased concentrations of NANI, highlighting its potential as an anticancer agent .
  • Neuroprotective Effects : Another investigation focused on the neuroprotective effects of NANI in models of oxidative stress. The compound was found to reduce reactive oxygen species (ROS) levels and protect neuronal cells from damage induced by oxidative stressors .
  • Enzyme Inhibition Studies : Research has also explored the inhibitory effects of this compound on acetylcholinesterase (AChE), suggesting its potential use in treating neurodegenerative diseases such as Alzheimer's disease .

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing and characterizing N-acetyl-5-nitroindole in academic research?

  • Methodological Answer : Synthesis typically involves nitration of indole derivatives followed by acetylation. Key steps include:

  • Nitration : Use mixed acid (HNO₃/H₂SO₄) under controlled temperature (0–5°C) to minimize side reactions. Monitor reaction progress via TLC .
  • Acetylation : Introduce the acetyl group using acetic anhydride in the presence of a catalyst (e.g., H₃PO₄). Purify via recrystallization or column chromatography (ethyl acetate/hexane gradients) .
  • Characterization : Employ UV-Vis spectroscopy (λmax ~270–300 nm for nitroindoles) , NMR (¹H/¹³C for confirming substitution patterns), and mass spectrometry for molecular weight validation. Report solvent effects on spectral data .

Q. How can researchers ensure reproducibility when replicating studies involving this compound?

  • Methodological Answer :

  • Documentation : Precisely report reaction conditions (e.g., molar ratios, solvent purity, temperature ramps) to align with NIH guidelines for preclinical research .
  • Controls : Include negative controls (e.g., unacetylated intermediates) and positive controls (commercial indole derivatives) to validate analytical methods .
  • Data Sharing : Publish raw spectral data (e.g., NMR FID files) in supplementary materials to enable cross-validation .

Q. What are the critical spectroscopic signatures of this compound?

  • Methodological Answer :

  • UV-Vis : Expect absorption bands at ~275 nm (π→π* transitions) and ~340 nm (n→π* transitions), with solvent polarity affecting peak shifts .
  • NMR : In CDCl₃, the acetyl group appears as a singlet at δ ~2.1–2.3 ppm. The nitro group deshields adjacent protons, resulting in distinct splitting patterns (e.g., H-4 and H-6 protons in the aromatic region) .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in the reactivity of this compound under varying conditions?

  • Methodological Answer :

  • Kinetic Analysis : Perform time-resolved UV-Vis or HPLC to track intermediate formation during nitration/acetylation. Compare activation energies (Arrhenius plots) under acidic vs. neutral conditions .
  • Computational Modeling : Use DFT calculations (e.g., Gaussian or ORCA) to predict electron density maps and identify reactive sites. Validate with experimental Hammett substituent constants .
  • Data Reconciliation : Apply statistical tools (e.g., ANOVA) to assess variability between replicates and identify outliers .

Q. What strategies address discrepancies in reported biological activity data for nitroindole derivatives?

  • Methodological Answer :

  • Source Evaluation : Cross-check data against primary literature (e.g., peer-reviewed journals) rather than unreviewed preprints. Prioritize studies adhering to NIH reporting standards .
  • Experimental Variables : Control for solvent effects (e.g., DMSO vs. ethanol), cell line specificity, and batch-to-batch compound purity .
  • Meta-Analysis : Use systematic review frameworks to aggregate data from multiple studies, highlighting trends in IC₅₀ values or toxicity thresholds .

Q. How can computational chemistry optimize the design of this compound analogs for targeted applications?

  • Methodological Answer :

  • Virtual Screening : Generate a library of analogs using cheminformatics tools (e.g., Schrödinger Suite). Filter candidates based on Lipinski’s rules and synthetic feasibility .
  • Molecular Dynamics : Simulate binding affinities to target proteins (e.g., cytochrome P450 isoforms) using GROMACS or AMBER. Validate with in vitro enzyme assays .

Data Reporting and Ethical Considerations

Q. What are the best practices for tabulating and interpreting spectral data in publications?

  • Methodological Answer :

  • Tables : Include solvent-dependent NMR shifts (δ in ppm), coupling constants (J in Hz), and integration ratios. Use NIST Chemistry WebBook as a reference for comparative data.
  • Uncertainty Analysis : Report signal-to-noise ratios for MS data and resolution limits for chromatography .

Q. How should researchers address ethical considerations in studies involving nitroindole derivatives?

  • Methodological Answer :

  • Animal Studies : Follow IACUC protocols for dose optimization and humane endpoints. Disclose mortality rates and statistical power calculations .
  • Data Integrity : Avoid selective reporting; publish negative results (e.g., lack of enzyme inhibition) to prevent publication bias .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-acetyl-5-nitroindole
Reactant of Route 2
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N-acetyl-5-nitroindole

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